![molecular formula C18H14F2N2OS B3406834 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-difluorobenzamide CAS No. 403845-32-9](/img/structure/B3406834.png)
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-difluorobenzamide
Overview
Description
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-difluorobenzamide is a compound that belongs to the class of thiazole-based molecules. It has been extensively studied for its potential use in scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific target would depend on the exact biological activity that this compound exhibits.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit . For instance, some thiazole derivatives have been found to exhibit their antitumor and cytotoxic activities by interacting with tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific biological activity . For example, some thiazole derivatives have been found to exhibit antioxidant activity, which involves the neutralization of free radicals .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may give some indication of their absorption and distribution properties.
Result of Action
Thiazole derivatives have been found to exhibit a variety of effects, depending on their specific biological activity . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity, resulting in the death of tumor cells .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of thiazole derivatives .
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-difluorobenzamide in lab experiments include its high potency and selectivity towards cancer cells, as well as its ability to induce apoptosis. However, its limitations include its poor solubility in water and its potential toxicity to normal cells.
Future Directions
For the research of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-difluorobenzamide include the development of more efficient synthesis methods, the investigation of its potential use in combination therapy with other anticancer drugs, and the exploration of its mechanism of action in more detail. Additionally, further studies are needed to determine its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases.
Scientific Research Applications
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-difluorobenzamide has been used in various scientific research applications, including cancer research, drug discovery, and medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-difluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS/c1-2-11-3-5-12(6-4-11)16-10-24-18(21-16)22-17(23)13-7-8-14(19)15(20)9-13/h3-10H,2H2,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCPWXHWQJMNKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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